

A Technical Guide to the Spectroscopic Analysis of Furan-3-methanol-d2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Furan-3-methanol-d2*

Cat. No.: *B562246*

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Furan-3-methanol-d2**, a deuterated isotopologue of Furan-3-methanol. Due to the limited availability of direct experimental spectra for **Furan-3-methanol-d2**, this document presents the available data for the non-deuterated parent compound, Furan-3-methanol, and provides a detailed analysis of the expected spectral changes upon deuteration. The guide includes tabulated spectroscopic data, detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and a workflow diagram for the complete spectroscopic characterization of the compound.

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for Furan-3-methanol and its deuterated analog, **Furan-3-methanol-d2**.

Table 1: 1H NMR Data (Predicted for **Furan-3-methanol-d2**, Experimental for Furan-3-methanol)

Assignment	Furan-3-methanol 1H Chemical Shift (ppm)	Predicted Furan-3- methanol-d2 1H Chemical Shift (ppm)	Notes on Deuteration
H2	~7.4	~7.4	No significant change expected.
H4	~6.4	~6.4	No significant change expected.
H5	~7.4	~7.4	No significant change expected.
-CH ₂ OH	~4.5	Signal Absent	The two protons on the methanol carbon are replaced by deuterium.
-OH	Variable	Variable	The hydroxyl proton signal is typically broad and its chemical shift is concentration and solvent dependent.

Table 2: ¹³C NMR Data (Predicted for **Furan-3-methanol-d2**, Experimental for Furan-3-methanol)

Assignment	Furan-3-methanol 13C Chemical Shift (ppm)	Predicted Furan-3- methanol-d2 13C Chemical Shift (ppm)	Notes on Deuteration
C2	~143	~143	No significant change expected.
C3	~125	~125	No significant change expected.
C4	~110	~110	No significant change expected.
C5	~140	~140	No significant change expected.
-CH ₂ OH	~57	~57 (Signal may be a triplet due to C-D coupling)	The chemical shift is not expected to change significantly, but the signal will exhibit coupling to deuterium.

Table 3: IR Spectroscopy Data (Predicted for **Furan-3-methanol-d2**, Key Absorptions for Furan-3-methanol)

Functional Group	Furan-3-methanol IR Absorption (cm-1)	Predicted Furan-3-methanol-d2 IR Absorption (cm-1)	Notes on Deuteration
O-H Stretch	3300-3400 (broad)	3300-3400 (broad)	No change.
C-H Stretch (furan)	~3100	~3100	No significant change.
C-H Stretch (alkane)	2850-2960	Absent/Shifted	C-H stretching bands will be replaced by C-D stretching bands at a lower frequency (~2100-2200 cm-1).
C=C Stretch (furan)	~1600, ~1500	~1600, ~1500	No significant change.
C-O Stretch	1020-1050	1020-1050	No significant change.
C-H Bend (alkane)	~1450	Absent/Shifted	C-H bending vibrations will be replaced by C-D bending vibrations at a lower frequency.

Table 4: Mass Spectrometry Data (Predicted for **Furan-3-methanol-d2**, Experimental for Furan-3-methanol)

Ion	Furan-3-methanol m/z	Predicted Furan-3- methanol-d2 m/z	Notes on Deuteration
[M]+	98	100	The molecular ion peak is shifted by +2 due to the two deuterium atoms. [1]
[M-H]+	97	99/98	Loss of a proton or deuteron.
[M-OH]+	81	83/82	Loss of the hydroxyl group.
[M-CH ₂ OH]+	67	67	Fragmentation of the side chain.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **Furan-3-methanol-d2** are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **Furan-3-methanol-d2** in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d6, DMSO-d6) in a standard 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and the desired resolution of the spectra.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) equipped with a broadband probe is recommended.
- **¹H NMR Acquisition:**
 - **Pulse Sequence:** A standard single-pulse sequence is typically used.
 - **Spectral Width:** Set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
 - **Number of Scans:** 16 to 64 scans are generally sufficient for good signal-to-noise ratio.

- Relaxation Delay: A delay of 1-2 seconds between scans is recommended.
- ^{13}C NMR Acquisition:
 - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.
 - Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ^{13}C .
 - Relaxation Delay: A delay of 2-5 seconds is recommended.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

2.2 Infrared (IR) Spectroscopy

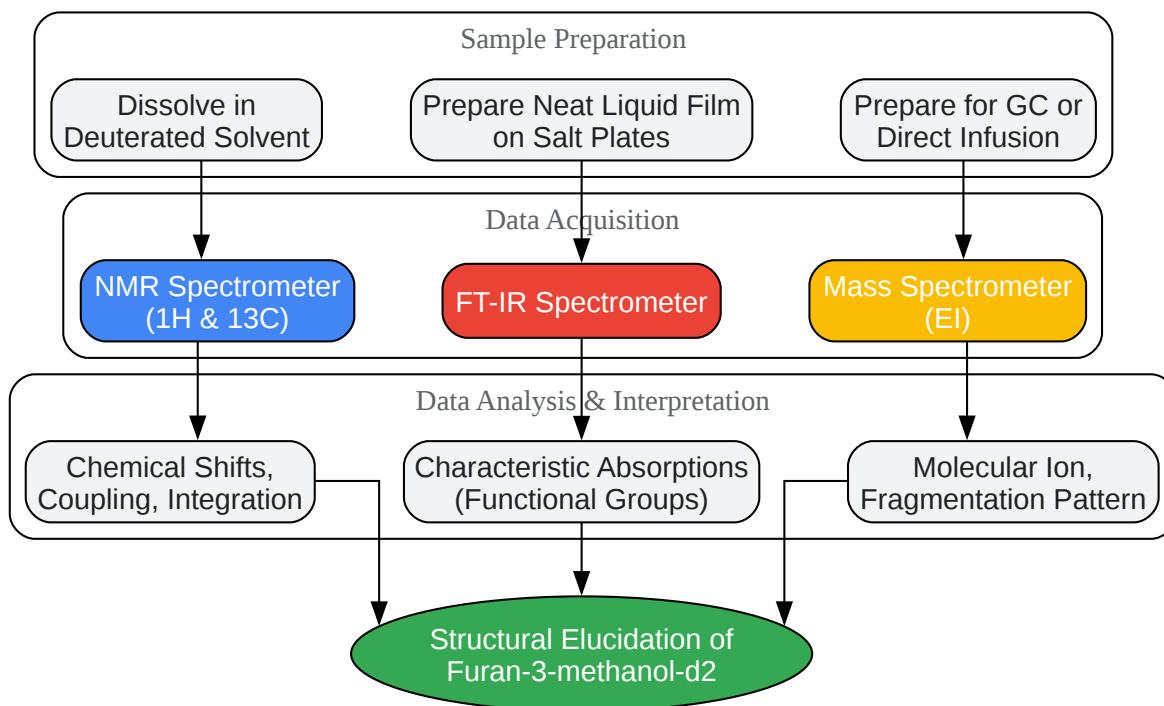
- Sample Preparation: As **Furan-3-methanol-d2** is a liquid at room temperature, the simplest method is to prepare a neat sample. Place a small drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- Data Acquisition:
 - Spectral Range: Typically scanned from 4000 to 400 cm^{-1} .
 - Resolution: A resolution of 4 cm^{-1} is generally sufficient.
 - Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.
 - Background Correction: A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, for volatile compounds, through a gas chromatograph (GC-MS).
- Ionization Method: Electron Ionization (EI) is a common technique for small, relatively stable organic molecules.
 - Electron Energy: A standard energy of 70 eV is used to induce ionization and fragmentation.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).
- Data Acquisition: The mass spectrum is recorded over a suitable m/z range (e.g., 10-200 amu) to detect the molecular ion and key fragment ions.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of **Furan-3-methanol-d2**.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **Furan-3-methanol-d2**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Furan-3-methanol-d2 | C5H6O2 | CID 45039315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of Furan-3-methanol-d2]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b562246#spectroscopic-data-for-furan-3-methanol-d2-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com